molecular formula C3H2N4 B124247 3-Cyano-1,2,4-Triazole CAS No. 3641-10-9

3-Cyano-1,2,4-Triazole

Cat. No. B124247
CAS RN: 3641-10-9
M. Wt: 94.08 g/mol
InChI Key: GUQHFZFTGHNVDG-UHFFFAOYSA-N
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Description

3-Cyano-1,2,4-Triazole is a unique heterocyclic compound with the molecular formula C3H2N4 . It is a cyano substituted triazole that has been used in studies of the electrophilicity and reactivity of diverse nitrile-containing compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, including 3-Cyano-1,2,4-Triazole, has been a topic of interest in pharmaceutical chemistry . Various methods have been developed, focusing on cyclization, condensation reactions, and functional group transformations .


Molecular Structure Analysis

The molecular structure of 3-Cyano-1,2,4-Triazole consists of two carbon atoms and three nitrogen atoms. The InChI code for this compound is InChI=1S/C3H2N4/c4-1-3-5-2-6-7-3/h2H, (H,5,6,7) . The compound has a molecular weight of 94.08 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles, including 3-Cyano-1,2,4-Triazole, are diverse and complex. These reactions are crucial for tailoring derivative properties and functionalities .


Physical And Chemical Properties Analysis

3-Cyano-1,2,4-Triazole has a molecular weight of 94.08 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . It has a topological polar surface area of 65.4 Ų and a complexity of 101 .

Scientific Research Applications

Medicinal Chemistry

3-Cyano-1,2,4-Triazole is a significant structural motif in several biologically active compounds and pharmaceuticals . It has been used in the design and synthesis of many medicinal compounds . For instance, it has shown potential as a c-Met protein kinase inhibitor , which is crucial in the treatment of various types of cancer .

Antimicrobial Activity

Compounds containing 3-Cyano-1,2,4-Triazole have demonstrated potent antimicrobial activity . They have been effective against Gram-positive (B. subtilis), Gram-negative (P. aeruginosa and E. coli) bacterial and fungal (C. albicans and A. niger) strains .

Antioxidant Activity

3-Cyano-1,2,4-Triazole compounds have shown significant antioxidant activity . They have the potential to neutralize harmful free radicals in the body, contributing to overall health and wellness .

Anti-Urease Activity

These compounds have also exhibited potent urease inhibitory activity . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibiting this enzyme can be beneficial in treating certain medical conditions .

Anticancer Activity

3-Cyano-1,2,4-Triazole compounds have shown promising anticancer activity . They have demonstrated potent activity against HCT116 cancer cell lines .

Use in Polymers

3-Cyano-1,2,4-Triazole has found applications in the field of polymer chemistry . It has been incorporated into polymers for use in solar cells .

Use in Dyes and Optical Brightening Agents

This compound also finds applications in dyes, optical brightening agents, and photostabilizers of polymers .

Use in Propellants and Explosives

Due to its high nitrogen content, 3-Cyano-1,2,4-Triazole has been studied for its potential use in propellants, explosives, and pyrotechnics .

Safety and Hazards

Safety data suggests that contact with skin and eyes should be avoided, and exposure to dust and aerosols of 3-Cyano-1,2,4-Triazole should be minimized . It is recommended to ensure adequate ventilation when handling this compound .

Future Directions

The future research directions for 3-Cyano-1,2,4-Triazole and other triazoles include the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds . These compounds have potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Mechanism of Action

Target of Action

3-Cyano-1,2,4-Triazole is a cyano substituted triazole that has inhibitory effects on cathepsin K . Cathepsin K is a protease enzyme that plays a crucial role in the degradation of proteins in the lysosome, particularly in the breakdown of collagen in bones. Inhibition of this enzyme can lead to a decrease in bone resorption, making it a potential target for the treatment of diseases like osteoporosis .

Mode of Action

The mode of action of 3-Cyano-1,2,4-Triazole is primarily through its interaction with its target, cathepsin K. The compound’s cyano group and triazole ring allow it to form strong bonds with the enzyme, thereby inhibiting its activity . This interaction leads to a decrease in the breakdown of proteins in the lysosome, particularly collagen, which is crucial for bone structure .

Biochemical Pathways

The primary biochemical pathway affected by 3-Cyano-1,2,4-Triazole is the lysosomal protein degradation pathway. By inhibiting cathepsin K, the compound disrupts the normal breakdown of proteins in the lysosome. This disruption can lead to a decrease in bone resorption, which is the process where old bone tissue is broken down and removed .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .

Result of Action

The primary result of the action of 3-Cyano-1,2,4-Triazole is a decrease in bone resorption due to the inhibition of cathepsin K. This could potentially lead to an increase in bone density and a decrease in the risk of fractures, making it a potential therapeutic agent for diseases like osteoporosis .

Action Environment

The action of 3-Cyano-1,2,4-Triazole is likely to be influenced by various environmental factors. For instance, the pH of the lysosome could affect the compound’s ability to inhibit cathepsin K. Additionally, factors such as the individual’s overall health, age, and genetic makeup could influence the compound’s efficacy and stability .

properties

IUPAC Name

1H-1,2,4-triazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4/c4-1-3-5-2-6-7-3/h2H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQHFZFTGHNVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427509
Record name 3-Cyano-1,2,4-Triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-1,2,4-Triazole

CAS RN

3641-10-9
Record name 1H-1,2,4-Triazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3641-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-1,2,4-Triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole-5-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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